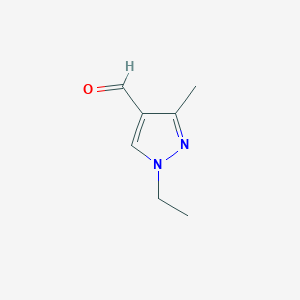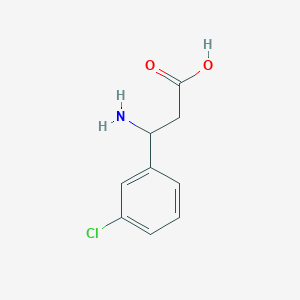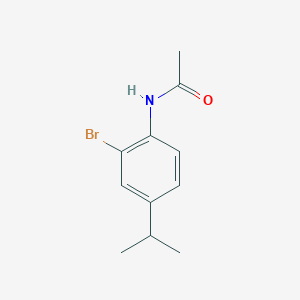
L-alaninamide
Übersicht
Beschreibung
Molecular Structure Analysis
L-alaninamide has an average mass of 88.108 Da and a monoisotopic mass of 88.063660 Da . It has one defined stereocentre . The structure of L-alaninamide was determined by crystallography and shares the distinctive features of fold type I aminotransferases .Physical And Chemical Properties Analysis
L-alaninamide has a density of 1.1±0.1 g/cm³ and a boiling point of 247.4±23.0 °C at 760 mmHg . Its vapour pressure is 0.0±0.5 mmHg at 25°C, and it has an enthalpy of vaporization of 48.5±3.0 kJ/mol . The flash point is 103.4±22.6 °C . It has 3 H bond acceptors, 4 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Thermo-Responsive Hydrogels for Sustained Drug Delivery
L-alaninamide is used in the creation of poly[(N-acryloyl glycinamide)-co-(N-acryloyl l-alaninamide)] which has the ability to form thermo-responsive hydrogels . These hydrogels are highly swollen 3D matrices composed of at least 50% or more of aqueous medium . They undergo fast and reversible gel↔sol transitions on heating . The transition temperature depends on concentration and average molecular weight, and in the case of copolymers, composition and hydrophilic/hydrophobic character . These hydrogels have applications in sustained drug delivery and tissue engineering .
Chiral Analysis
L-alaninamide is used in chiral derivatization, combined with trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) for chiral amino acid (AA) analysis . This method allows for the simultaneous separation of 19 pairs of chiral proteinogenic AAs in a single fixed condition TIMS-MS run . This has significant implications for biomarker discovery and biological research .
LC/MS Measurement Sensitivity
L-alaninamide is used in the creation of 1-fluoro-2,4-dinitrophenyl-5-l-leucinamide (FDLA), a superior chiral derivatization reagent for the separation of d,l-amino acids . This results in improved LC/MS measurement sensitivity .
Chemical Synthesis
L-alaninamide hydrochloride is a chemical compound with the linear formula CH3CH(NH2)CONH2·HCl . It is used in various chemical synthesis processes .
Safety and Hazards
Safety data sheets suggest avoiding dust formation and breathing mist, gas, or vapours when handling L-alaninamide . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, it is recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
L-alaninamide’s primary target is the Chymotrypsin-like elastase family member 1 in humans . This enzyme plays a crucial role in various biological processes, including protein digestion and absorption.
Mode of Action
It is known that l-alaninamide can interact with its target enzyme, potentially altering its function
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its solubility, stability, and the presence of transport proteins . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
Given its interaction with the chymotrypsin-like elastase family member 1, it may influence protein digestion and absorption at the cellular level
Action Environment
The action, efficacy, and stability of L-alaninamide can be influenced by various environmental factors. For instance, the presence of water can influence the formation of thermo-responsive hydrogels for sustained drug delivery . Additionally, factors such as pH, temperature, and the presence of other molecules can also affect the action of L-alaninamide .
Eigenschaften
IUPAC Name |
(2S)-2-aminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLIDZJXVVKCW-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223470 | |
| Record name | Alaninamide, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-alaninamide | |
CAS RN |
7324-05-2 | |
| Record name | L-Alaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaninamide, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaninamide, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALANINAMIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOD06L4T27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of L-alaninamide is C3H8N2O, and its molecular weight is 88.12 g/mol.
ANone: Researchers have utilized various spectroscopic techniques to characterize L-alaninamide and its derivatives:
- Vibrational Raman Optical Activity (ROA): ROA has been used to determine the predominant conformations of N-acetyl-N’-methyl-L-alaninamide (NANMLA) in solution. Studies found that the C7,eq−C5, C7,eq, and αR conformers are likely present in aqueous solutions, while C7,eq−C5 and αR conformers dominate in chloroform solutions. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy has been employed to analyze the structure of polymers containing L-alaninamide units. []
- Fourier Transform Infrared (FTIR): FTIR spectroscopy has also been used to characterize the structure of polymers incorporating L-alaninamide units. []
- Circular Dichroism (CD): CD spectroscopy has been applied to study the chiral properties of polymers containing L-alaninamide units. []
A: According to X-ray diffraction studies, the main conformation of NAGAA falls in the F region of the φ, ψ map, indicating a preference for a specific range of dihedral angles within the molecule. []
A: Liposomes prepared from N,N-didodecyl-Nα-[6-(trimethylammoniohexanoyl]-L-alaninamide bromide (N+C5Ala2C12) and N,N-didodecyl-Nα-{6-[dimethyl(2-carboxyethyl)ammonio]hexanoyl}-L-alaninamide bromide (CAC2N+C5Ala2C12) exhibit significant stability in saline and 50% serum at 37°C for a minimum of 24 hours. This stability surpasses that of liposomes prepared from phosphatidylcholine and cholesterol (1:1). []
A: Yes, L-alaninamide can serve as an acyl acceptor in enzymatic peptide synthesis. For example, α-chymotrypsin can catalyze the coupling of α-acetyl-L-tyrosine ethyl ester with L-alaninamide, forming a dipeptide. []
A: Lowering the temperature during enzymatic peptide synthesis using L-alaninamide as an acyl acceptor significantly reduces the undesired hydrolytic side reaction. Studies have shown that reactions conducted at -22°C or -35°C with α-chymotrypsin as the catalyst resulted in minimal hydrolysis. []
A: Replacing the glycinamide residue at position 9 in arginine vasopressin (AVP) and lysine vasopressin (LVP) with either an L-alaninamide or D-alaninamide residue leads to a significant loss of pressor activity, while retaining 10% to 70% of their antidiuretic activity. This suggests that the antidiuretic receptor is more tolerant to structural changes in the C-terminal tripeptide tail of vasopressins compared to the pressor receptor. []
A: A sensitive high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using precolumn derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey’s reagent) effectively separates and quantifies D- and L-phosphoserine. This technique has been successfully applied to analyze rat brain regions. []
ANone: Several methods have been developed for the separation and analysis of amino acid enantiomers:
- Chiral Derivatization and TLC: Derivatization with Marfey's reagent (FDNP-l-Ala-NH2) and its chiral variants (FDNP-l-Phe-NH2, FDNP-l-Val-NH2), followed by separation using reversed-phase and normal-phase thin-layer chromatography (TLC), allows for the resolution of dl amino acids at nanomolar concentrations. []
- Ligand-Exchange Capillary Electrophoresis: Enantioseparation of dansyl amino acids can be achieved using ligand-exchange capillary electrophoresis with chiral selectors like Cu(II) complexes of L-amino acylamides (e.g., L-phenylalaninamide, L-prolinamide, and L-alaninamide). [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with pre-column derivatization using Marfey's reagent, enables the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and their ethyl esters. []
A: Computational studies employing empirical potential functions have revealed that hydration plays a crucial role in stabilizing the conformation of PPMIA. Calculations of conformational free energy changes suggest that cis conformers of PPMIA are stabilized by an intramolecular hydrogen bond, while trans conformers adopt an open conformation. []
A: L-alaninamide serves as a key structural component in the development of potent and selective SP antagonists. For example, FK888 (N2-[(4R)-4-hydroxy-1-[(1-methyl-1H-indol-3-yl)carbonyl]-L-prolyl]-N- methyl-N-(phenylmethyl)-3-(2-naphthyl)-L-alaninamide) incorporates L-alaninamide in its dipeptide structure and exhibits high potency and selectivity for the NK1 receptor, making it a valuable tool for studying SP signaling. []
A: While not directly used as a therapeutic agent, L-alaninamide derivatives have been explored in the context of cancer treatment. Research suggests that the compound N2-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-N-[2- oxo-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]oxy}pyperidin- 1-yl)ethyl]-3-pyridin-2-yl-L-alaninamide (FK330) can enhance the antitumor effects of taxane-based antitumor agents. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

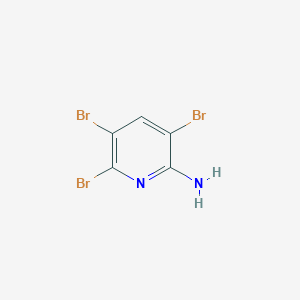
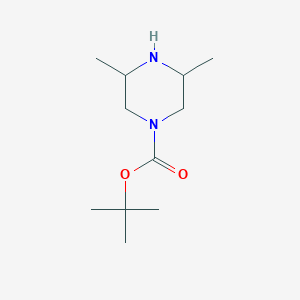

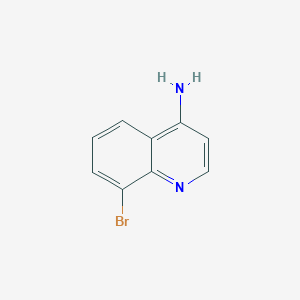

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)




